4-(Azetidin-1-YL)piperidine
Overview
Description
4-(Azetidin-1-YL)piperidine is an organic compound that features a piperidine ring substituted with an azetidine group. This compound is notable for its unique structure, which combines the properties of both azetidine and piperidine, making it a valuable molecule in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-(azetidin-1-yl)piperidine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities and are present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
4-(Azetidin-1-YL)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can act as a ligand for certain receptors, modulating their function and downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the Akt/mTOR signaling pathway, which is critical for cell growth and survival . It also impacts gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro studies has revealed changes in cellular metabolism and function, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance certain physiological functions without causing toxicity . At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can influence oxidative phosphorylation, impacting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of this compound within these tissues can influence its overall activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, which can affect its activity and function. It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound may undergo post-translational modifications that direct it to other organelles, such as the endoplasmic reticulum or nucleus, further modulating its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-YL)piperidine typically involves the reaction of 1-azetidinyl-4-bromobutane with piperidine. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the piperidine group. This reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The azetidine and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted azetidine and piperidine derivatives.
Scientific Research Applications
4-(Azetidin-1-YL)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom, known for its ring strain and reactivity.
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Uniqueness: 4-(Azetidin-1-YL)piperidine is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(azetidin-1-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-10(7-1)8-2-4-9-5-3-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFLXMWWKLMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631051 | |
Record name | 4-(Azetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-29-3 | |
Record name | 4-(Azetidin-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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